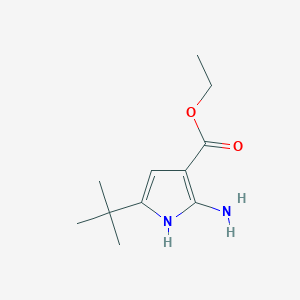
ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with an ethyl ester group at the 3-position, an amino group at the 2-position, and a tert-butyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate typically involves the reaction of tert-butyl-substituted pyrrole derivatives with ethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its cytostatic activity is believed to result from its ability to interfere with cell division processes, potentially by binding to and inhibiting key enzymes involved in DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-3-carboxylate pyrrole: Lacks the tert-butyl group, resulting in different reactivity and applications.
tert-Butyl 2-amino-5-carboxylate pyrrole: Lacks the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate is unique due to the presence of both the tert-butyl and ethyl ester groups, which confer distinct steric and electronic properties. These properties make it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H18N2O2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-tert-butyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-10(14)7-6-8(11(2,3)4)13-9(7)12/h6,13H,5,12H2,1-4H3 |
Clave InChI |
IXMGAYNMNNKIRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















